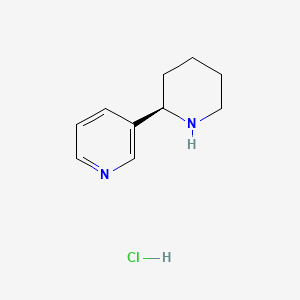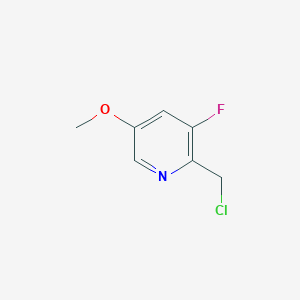
2-(Chloromethyl)-3-fluoro-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-fluoro-5-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluoro-5-methoxypyridine typically involves the chloromethylation of 3-fluoro-5-methoxypyridine. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-fluoro-5-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated pyridine derivatives.
科学的研究の応用
2-(Chloromethyl)-3-fluoro-5-methoxypyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, while the fluoro and methoxy groups can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-3-fluoropyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-(Chloromethyl)-5-methoxypyridine: Lacks the fluoro group, which can influence its chemical behavior and biological activity.
3-Fluoro-5-methoxypyridine: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
2-(Chloromethyl)-3-fluoro-5-methoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the fluoro and methoxy groups can enhance its stability and reactivity.
特性
分子式 |
C7H7ClFNO |
|---|---|
分子量 |
175.59 g/mol |
IUPAC名 |
2-(chloromethyl)-3-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3 |
InChIキー |
VDCPTVJOODXYPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)

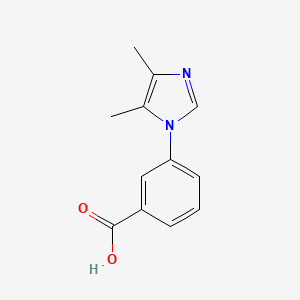
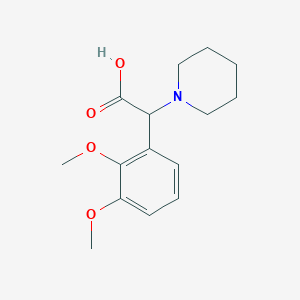

![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
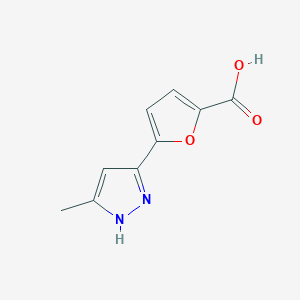

![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
